N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea

Description

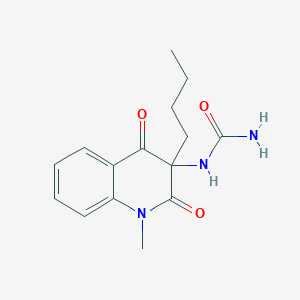

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea is a urea derivative featuring a bicyclic tetrahydroquinolin core substituted with a butyl group at position 3, a methyl group at position 1, and two ketone moieties at positions 2 and 4. The urea functional group (-NHCONH2) is directly attached to the nitrogen at position 3 of the heterocyclic ring. Comparative analysis must rely on structurally related compounds from the literature.

Properties

CAS No. |

917785-44-5 |

|---|---|

Molecular Formula |

C15H19N3O3 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

(3-butyl-1-methyl-2,4-dioxoquinolin-3-yl)urea |

InChI |

InChI=1S/C15H19N3O3/c1-3-4-9-15(17-14(16)21)12(19)10-7-5-6-8-11(10)18(2)13(15)20/h5-8H,3-4,9H2,1-2H3,(H3,16,17,21) |

InChI Key |

PBWIOBFGPHNCAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the reaction of 3-butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with an appropriate isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs with shared functional groups (amide/urea) or heterocyclic cores, as detailed in the provided evidence.

Pyrimidine-Based Amides ()

Compounds 34–38 in are N-substituted amides derived from a 3-ethyl-6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl core. Key distinctions from the target compound include:

- Core Structure: Pyrimidine (6-membered ring) vs. tetrahydroquinolin (bicyclic 10-membered system). The larger quinoline core may enhance aromatic stacking interactions but reduce solubility.

- Functional Group: Amide (-CONH2) vs. urea (-NHCONH2).

- Substituents : The target’s 3-butyl and 1-methyl groups introduce steric bulk compared to the pyrimidine analogs’ smaller ethyl substituents. This may influence lipophilicity (logP) and membrane permeability.

Physical Properties :

Pyrimidine-based amides exhibit high melting points (>320°C for Compounds 36 and 37), suggesting strong intermolecular forces. The target compound’s melting point is unreported but may be lower due to reduced symmetry or weaker crystal packing.

Synthesis :

Pyrimidine amides were synthesized in high yields (80–88%) via acyl chloride reactions . The target’s urea group might require alternative routes, such as carbodiimide-mediated coupling, which can be less efficient.

Benzofuranyl Hydroxyurea ()

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea shares a urea-like hydroxyurea (-NHCONHOH) group but differs significantly in core structure (benzofuran vs. tetrahydroquinolin). Key comparisons:

- Substituents : The benzofuranyl compound’s phenylmethoxy group enhances aromaticity, whereas the target’s butyl group prioritizes lipophilicity .

Data Table: Structural and Physical Properties

Research Findings and Implications

Hydrogen Bonding: Urea derivatives typically exhibit stronger hydrogen-bonding capacity than amides due to dual NH donors. This could enhance binding to biological targets like kinases or proteases but may reduce oral bioavailability due to high polarity.

Thermal Stability : High melting points in pyrimidine amides (>320°C) correlate with robust crystal packing. The target’s bicyclic core may disrupt such packing, lowering its melting point.

Synthetic Challenges : While pyrimidine amides are synthesized efficiently (80–88% yields), urea derivatives often require controlled conditions to avoid side reactions like isocyanate formation.

Biological Activity

N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H19N3O3

- Molecular Weight : 289.33 g/mol

- CAS Number : 917785-44-5

The compound features a unique structure that contributes to its biological activity. The presence of the tetrahydroquinoline moiety is particularly significant as it is known to influence various pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 12 | Inhibition of angiogenesis |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The results indicate that this compound could be a potential candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may play a role in its anticancer and antimicrobial effects.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Breast Cancer : A pilot study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

- Case Study on Bacterial Infections : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound; results indicated a dose-dependent inhibition of bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.